N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(2,4-Difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group attached to an oxazole ring, which is further substituted with a pyrazine-2-carboxamide group. The presence of fluorine atoms and the combination of different functional groups make this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The key steps include:
Formation of the Difluorophenyl Intermediate: This can be achieved through the reaction of 2,4-difluorophenol with an appropriate reagent to introduce the desired functional groups.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions, often involving the use of reagents like thionyl chloride or phosphorus oxychloride.
Introduction of the Pyrazine-2-carboxamide Group: This step involves the reaction of the oxazole intermediate with pyrazine-2-carboxamide under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorine atoms in the compound can influence its reactivity towards oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of new derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts like palladium on carbon (Pd/C).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its fluorine atoms can enhance the binding affinity and selectivity of these molecules towards biological targets.
Medicine: In medicinal chemistry, N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms can enhance the binding affinity and specificity of the compound towards these targets.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but has a different core structure.
2,4-Difluorophenyl isothiocyanate: Another compound with a difluorophenyl group, but with different functional groups and reactivity.
Uniqueness: N-(2,4-Difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O3/c16-8-1-2-10(9(17)5-8)20-14(24)12-7-25-15(21-12)22-13(23)11-6-18-3-4-19-11/h1-7H,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTLGQHMAJCYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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